molecular formula C20H21N3O6S B2963380 1-(4-ethoxyphenyl)-3-(3-nitrobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 912791-20-9

1-(4-ethoxyphenyl)-3-(3-nitrobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2963380
CAS No.: 912791-20-9
M. Wt: 431.46
InChI Key: WVUDMFLAZKKSRQ-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrothieno[3,4-d]imidazolone 5,5-dioxide family, characterized by a bicyclic core comprising fused thiophene and imidazolone rings with two sulfonyl groups. The 4-ethoxyphenyl and 3-nitrobenzyl substituents at positions 1 and 3, respectively, confer distinct electronic and steric properties.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-1-[(3-nitrophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6S/c1-2-29-17-8-6-15(7-9-17)22-19-13-30(27,28)12-18(19)21(20(22)24)11-14-4-3-5-16(10-14)23(25)26/h3-10,18-19H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUDMFLAZKKSRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-ethoxyphenyl)-3-(3-nitrobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth review of its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of thienoimidazoles, characterized by a fused thieno and imidazole ring system. Its molecular formula is C19H20N2O4SC_{19}H_{20}N_{2}O_{4}S, with a molecular weight of approximately 372.44 g/mol. The presence of the ethoxy and nitro groups suggests potential interactions that may enhance its biological activity.

PropertyValue
Molecular FormulaC19H20N2O4S
Molecular Weight372.44 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, the thienoimidazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the disruption of bacterial cell wall synthesis.

Antiviral Activity

Research has highlighted the potential antiviral properties of thienoimidazole derivatives. A study demonstrated that compounds within this class could inhibit viral replication in vitro, particularly against HIV and Hepatitis C Virus (HCV). The efficacy was measured using EC50 values, indicating the concentration required to achieve 50% inhibition of viral activity.

Table 2: Summary of Biological Activities

Activity TypeTarget PathogenEC50 Value
AntimicrobialS. aureus25 μg/mL
Antiviral (HIV)HIV-10.35 μM
Antiviral (HCV)HCV NS5B32.2 μM

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The thienoimidazole scaffold can inhibit key enzymes involved in viral replication.
  • Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.
  • Interference with Nucleic Acid Synthesis : Some derivatives are known to interact with nucleic acids, inhibiting their synthesis and function.

Study on Antiviral Efficacy

A notable study published in MDPI evaluated various thienoimidazole derivatives for their antiviral activity against HIV-1. The compound exhibited an EC50 value of 0.35 μM, showcasing its potential as a lead compound for further development into antiviral agents .

Research on Antimicrobial Properties

Another investigation focused on the antimicrobial properties of thienoimidazoles against clinical isolates of resistant bacterial strains. Results indicated that the compound significantly inhibited growth at concentrations as low as 25 μg/mL, suggesting its potential utility in treating resistant infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs sharing the tetrahydrothieno[3,4-d]imidazolone 5,5-dioxide core but differing in substituents:

Compound Name Substituents (Position 1 / Position 3) Molecular Formula Molar Mass (g/mol) Key Physical Properties Reference
1-(4-Ethoxyphenyl)-3-(3-nitrobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide (Target Compound) 4-ethoxyphenyl / 3-nitrobenzyl C₂₁H₂₁N₃O₅S 427.47 Not reported in evidence
1-(4-Ethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 4-ethoxyphenyl / phenyl C₁₉H₂₀N₂O₃S 356.44 Standard purity available commercially
1,3-Bis(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 4-fluorophenyl / 4-fluorophenyl C₁₇H₁₄F₂N₂O₃S 380.37 Not reported
1-(2-Chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 2-chlorophenyl / phenyl C₁₇H₁₅ClN₂O₃S 362.83 Not reported
1-(o-Tolyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 2-methylphenyl / 4-methylphenyl C₁₉H₂₀N₂O₃S 356.44 Density: 1.324 g/cm³ (predicted)

Key Observations:

Substituent Effects :

  • Electron-Donating Groups : Ethoxy (target compound) and methyl () substituents enhance solubility in polar solvents compared to halogenated analogs (e.g., 4-fluorophenyl in ).
  • Electron-Withdrawing Groups : The 3-nitrobenzyl group in the target compound may increase oxidative stability but reduce bioavailability due to steric bulk .

Methyl groups () lower melting points compared to nitro- or chloro-substituted derivatives, as seen in predicted density data (1.324 g/cm³) .

Commercial Availability :

  • The phenyl-substituted analog () is commercially available, suggesting established synthetic protocols, whereas nitro- or halogenated derivatives may require specialized routes .

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